Nanaomycin E

描述

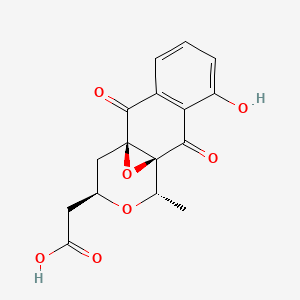

Structure

3D Structure

属性

CAS 编号 |

72660-52-7 |

|---|---|

分子式 |

C16H14O7 |

分子量 |

318.28 g/mol |

IUPAC 名称 |

2-[(1R,10S,11S,13R)-7-hydroxy-11-methyl-2,9-dioxo-12,15-dioxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-13-yl]acetic acid |

InChI |

InChI=1S/C16H14O7/c1-7-16-14(21)12-9(3-2-4-10(12)17)13(20)15(16,23-16)6-8(22-7)5-11(18)19/h2-4,7-8,17H,5-6H2,1H3,(H,18,19)/t7-,8-,15-,16+/m0/s1 |

InChI 键 |

SVGOJJZXRJJDLY-IUFZWFJJSA-N |

手性 SMILES |

C[C@H]1[C@@]23C(=O)C4=C(C=CC=C4O)C(=O)[C@@]2(O3)C[C@@H](O1)CC(=O)O |

规范 SMILES |

CC1C23C(=O)C4=C(C=CC=C4O)C(=O)C2(O3)CC(O1)CC(=O)O |

其他CAS编号 |

72660-52-7 |

同义词 |

nanaomycin E |

产品来源 |

United States |

Foundational & Exploratory

The Origin of Nanaomycin E: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nanaomycin E is a member of the nanaomycin family of pyranonaphthoquinone antibiotics. These natural products are biosynthesized by the Gram-positive bacterium Streptomyces rosa subsp. notoensis. This compound holds a key position in the biosynthetic pathway of this family of compounds, serving as the direct precursor to Nanaomycin B. Its discovery and the elucidation of its biosynthetic origin have been pivotal in understanding the enzymatic transformations that lead to the diverse structures within this antibiotic class. This technical guide provides an in-depth exploration of the origin of this compound, detailing its discovery, the genetic basis of its production, the enzymatic steps involved in its formation, and relevant experimental protocols.

Discovery and Producing Organism

The nanaomycins were first isolated in the 1970s from the culture broth of the soil actinomycete, Streptomyces rosa subsp. notoensis [cite 11]. This bacterium is the primary producer of the known nanaomycin analogues, including this compound.

The Biosynthetic Pathway of Nanaomycins

The nanaomycins are synthesized via a type II polyketide synthase (PKS) pathway. The biosynthesis begins with the assembly of a polyketide chain from acetate units, which is then subjected to a series of tailoring reactions including cyclization, aromatization, oxidation, and reduction to form the characteristic pyranonaphthoquinone core structure.

The immediate biosynthetic precursor to this compound is Nanaomycin A. The conversion of Nanaomycin A to this compound is a critical epoxidation step. Subsequently, this compound is converted to Nanaomycin B through a reductive opening of the epoxide ring. This established biosynthetic sequence is Nanaomycin D → Nanaomycin A → this compound → Nanaomycin B.

Key Enzymes in the Formation and Conversion of this compound

Several key enzymes involved in the later stages of the nanaomycin biosynthetic pathway have been identified and characterized:

-

Nanaomycin D Reductase : This enzyme catalyzes the conversion of Nanaomycin D to Nanaomycin A.

-

Nanaomycin A Monooxygenase : This enzyme is responsible for the epoxidation of Nanaomycin A at the 4a,10a position to yield this compound. The reaction requires NADH or NADPH and molecular oxygen, characteristic of a monooxygenase [cite 1].

-

Nanaomycin B Synthetase : This enzyme catalyzes the reductive opening of the epoxide ring of this compound to form Nanaomycin B. This reaction is dependent on NADH or NADPH [cite 1].

Quantitative Data

| Compound | Cell Line | IC50 | Reference |

| Nanaomycin A | HCT116 | 400 nM | [1] |

| Nanaomycin A | A549 | 4100 nM | [1] |

| Nanaomycin A | HL60 | 800 nM | [1] |

| Nanaomycin A | DNMT3B | 500 nM | [2] |

Experimental Protocols

Fermentation of Streptomyces rosa subsp. notoensis for Nanaomycin Production

A general protocol for the fermentation of S. rosa subsp. notoensis to produce nanaomycins is as follows:

-

Inoculum Preparation : A loopful of spores from a mature slant culture of S. rosa subsp. notoensis is inoculated into a seed medium. The seed culture is incubated for 2-3 days at 27-30°C with shaking.

-

Production Culture : The seed culture is then used to inoculate a larger volume of production medium. A typical production medium contains a carbon source (e.g., glucose, glycerol), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.

-

Fermentation Conditions : The production culture is incubated for 4-7 days at 27-30°C with vigorous aeration and agitation. The pH of the culture is maintained between 6.0 and 8.0.

-

Extraction : After incubation, the culture broth is harvested. The nanaomycins can be extracted from the culture filtrate and/or the mycelium using an organic solvent such as ethyl acetate or chloroform.

-

Purification : The crude extract is then subjected to chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC) to isolate and purify the individual nanaomycin compounds, including this compound.

Cell-Free Enzyme Assay for Nanaomycin A Monooxygenase

The activity of Nanaomycin A monooxygenase can be assayed in a cell-free system:

-

Preparation of Cell-Free Extract : Mycelia of S. rosa subsp. notoensis are harvested from a production culture, washed, and resuspended in a suitable buffer. The cells are then disrupted by sonication or French press to obtain a cell-free extract. The extract is clarified by centrifugation.

-

Assay Mixture : The reaction mixture contains the cell-free extract, Nanaomycin A (substrate), and a cofactor (NADH or NADPH) in a suitable buffer.

-

Incubation : The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

Analysis : The reaction is stopped, and the mixture is extracted with an organic solvent. The formation of this compound is monitored by analytical techniques such as thin-layer chromatography (TLC) or HPLC.

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway leading to this compound.

Experimental Workflow for this compound Production and Analysis

Caption: Workflow for this compound production and analysis.

Conclusion

This compound is a naturally occurring antibiotic with a significant role as a key intermediate in the biosynthesis of other nanaomycins. Its origin is firmly established within the metabolic pathways of Streptomyces rosa subsp. notoensis. The enzymatic conversion of Nanaomycin A to this compound via an epoxidation reaction highlights a fascinating biochemical transformation. Further research into the genetic regulation of the nanaomycin biosynthetic cluster and detailed kinetic analysis of the involved enzymes will undoubtedly provide deeper insights into the production of these valuable secondary metabolites and may open avenues for biosynthetic engineering to generate novel analogues with improved therapeutic properties.

References

The Discovery and Isolation of Nanaomycin E from Streptomyces rosa var. notoensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nanaomycin E is a pyranonaphthoquinone antibiotic produced by the actinomycete Streptomyces rosa var. notoensis. As a member of the nanaomycin family of compounds, it has garnered interest for its biological activities and its role as a key intermediate in the biosynthesis of other nanaomycins. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for the fermentation of the producing organism, the extraction and purification of the compound, and summarizes its known physicochemical and spectroscopic properties. Furthermore, this guide presents visualizations of the isolation workflow and the biosynthetic pathway of this compound to facilitate a deeper understanding for research and drug development purposes.

Introduction

The nanaomycins are a group of antibiotics first isolated from the culture broth of Streptomyces rosa var. notoensis (strain OS-3966)[1][2]. This family of compounds, which includes Nanaomycins A, B, C, D, and E, among others, exhibits a range of biological activities, including antibacterial, antifungal, and anti-mycoplasmal properties[1]. This compound is of particular interest as it is an epoxide derivative of Nanaomycin A and a direct precursor to Nanaomycin B in the biosynthetic pathway[1][3]. Its efficient production and conversion to other nanaomycins make it a valuable target of study[4]. This guide consolidates the available scientific and patent literature into a comprehensive resource for researchers working with this compound.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Orange pillar crystals (from n-hexane/methylene chloride) | [4] |

| Molecular Formula | C₁₆H₁₄O₇ | [4][5] |

| Molecular Weight | 318.28 g/mol | [5] |

| Melting Point | 172-174 °C | [4] |

| Optical Rotation | [α]D²⁰ +32.5° (c=1, methanol) | [4] |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, butyl acetate. Insoluble in n-hexane, petroleum ether. | [4] |

| Color Reaction | Positive with ferric chloride | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Method | Observed Data | Reference |

| Elemental Analysis | C: 60.14%, H: 4.34% (Calculated for C₁₆H₁₄O₇: C: 60.38%, H: 4.43%) | [4] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/e 318.0760 (Theoretical: 318.0739) | [4] |

| Ultraviolet (UV) Absorption | λmax (methanol): 248 nm (E¹%₁cm 450), 270 nm (shoulder), 420 nm (E¹%₁cm 90) | [4] |

| Infrared (IR) Absorption (KBr) | 3400, 2950, 1720, 1680, 1645, 1620 cm⁻¹ | [4] |

Experimental Protocols

The following sections detail the methodologies for the production and isolation of this compound from Streptomyces rosa var. notoensis.

Fermentation of Streptomyces rosa var. notoensis

This protocol is adapted from the process described in U.S. Patent 4,296,040[4].

3.1.1. Media Composition

-

Seed Medium 1 & 2:

-

Glucose: 20 g/L

-

Soy bean meal: 20 g/L

-

Sodium chloride: 3 g/L

-

pH adjusted to 7.0 before sterilization.

-

-

Production Medium:

-

Glycerol: 20 g/L

-

Soy bean meal: 15 g/L

-

Soluble vegetable protein: 5 g/L

-

Sodium chloride: 3 g/L

-

pH adjusted to 7.0 before sterilization.

-

3.1.2. Fermentation Procedure

-

A platinum loop of Streptomyces rosa var. notoensis (FERM-P 2209; ATCC 31135) is inoculated into a 250 ml Erlenmeyer flask containing 50 ml of Seed Medium 1.

-

The seed culture is incubated at 27 °C for 2 days on a rotary shaker.

-

The resulting culture (2.5 ml) is transferred to a second 250 ml Erlenmeyer flask containing 50 ml of Seed Medium 2.

-

The second seed culture is incubated at 27 °C for 1 day on a rotary shaker.

-

The second seed culture is then used to inoculate a 30-liter jar fermentor containing 15 liters of the production medium.

-

The production fermentation is carried out at 27 °C for 3 days with aeration and agitation.

-

The concentration of this compound in the fermented liquor can reach 50-200 µg/ml[4].

Extraction and Isolation of this compound

The following procedure for extracting and purifying this compound is based on the method outlined in U.S. Patent 4,296,040[4].

-

After fermentation, the culture broth (e.g., 10 liters) is filtered to separate the mycelium from the supernatant.

-

The pH of the filtrate is adjusted to 4.0.

-

The acidified filtrate is extracted twice with an equal volume of ethyl acetate.

-

The ethyl acetate extracts are combined and concentrated to dryness under reduced pressure to yield a crude powder containing this compound and other nanaomycin-type compounds.

-

The crude powder is dissolved in a small volume of a benzene-ethyl acetate mixture (9:1 by volume) and applied to a silica gel column (e.g., 300 g of silica gel).

-

The column is eluted with the same benzene-ethyl acetate solvent system.

-

Fractions are collected and monitored for the presence of this compound.

-

Fractions containing this compound are combined and concentrated under reduced pressure.

-

The resulting crude this compound powder is subjected to a second round of silica gel column chromatography under the same conditions for further purification.

-

The purified fractions are concentrated, and the residue is dissolved in a mixture of n-hexane and methylene chloride (1:2 by volume).

-

The solution is concentrated under reduced pressure to induce crystallization.

-

The resulting orange pillar crystals of this compound are collected and dried. A yield of approximately 250 mg of 99% pure this compound can be obtained from 10 liters of culture broth[4].

Visualizations

To further elucidate the processes described, the following diagrams illustrate the experimental workflow for isolation and the biosynthetic pathway of this compound.

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Biosynthetic Pathway of this compound

Caption: Enzymatic conversion of Nanaomycin A to E and B.

Conclusion

This technical guide provides a centralized resource for the discovery, isolation, and characterization of this compound from Streptomyces rosa var. notoensis. The detailed experimental protocols and compiled physicochemical data serve as a valuable starting point for researchers in natural product chemistry, microbiology, and drug development. The visualization of the isolation workflow and biosynthetic pathway offers a clear conceptual framework for understanding the production of this antibiotic. While a significant amount of data has been presented, the lack of publicly available, detailed ¹H and ¹³C NMR spectra for this compound represents a knowledge gap that future research could address. Further investigation into the bioactivity and mechanism of action of this compound may also unveil new therapeutic potentials for this and related compounds.

References

An In-Depth Technical Guide to the Nanaomycin E Biosynthesis Pathway and Enzymatic Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of nanaomycin E, a member of the pyranonaphthoquinone family of antibiotics with significant biological activities. This document details the genetic basis, enzymatic machinery, and biochemical transformations involved in the construction of the nanaomycin core structure and its subsequent modification to yield this compound.

Introduction to Nanaomycin Biosynthesis

Nanaomycins are a group of naturally occurring antibiotics produced by the actinomycete Streptomyces rosa subsp. notoensis. These compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. The biosynthesis of nanaomycins proceeds through a type II polyketide synthase (PKS) pathway, followed by a series of tailoring enzymatic reactions that modify the initial polyketide backbone to generate the diverse array of nanaomycin analogues. This guide focuses on the biosynthetic pathway leading to this compound, a key intermediate in the formation of other nanaomycins.

The Nanaomycin Biosynthetic Gene Cluster (nnm)

The genetic blueprint for nanaomycin biosynthesis is located within a dedicated gene cluster, designated as the nnm cluster, in Streptomyces rosa subsp. notoensis. This cluster encodes all the necessary enzymes for the synthesis and modification of the nanaomycin scaffold.

Table 1: Key Genes in the Nanaomycin Biosynthetic Cluster and Their Proposed Functions

| Gene | Proposed Function |

| nnmL | Type II Polyketide Synthase (Ketosynthase α) |

| nnmM | Type II Polyketide Synthase (Ketosynthase β/Chain Length Factor) |

| nnmN | Type II Polyketide Synthase (Acyl Carrier Protein) |

| nnmK | Aromatase/Cyclase |

| nnmJ | Second Ring Cyclase |

| nnmO | Monooxygenase |

| nnmU | FAD-dependent Monooxygenase |

| nnmI | Ketoreductase |

The Biosynthetic Pathway to this compound

The biosynthesis of this compound can be divided into two major stages: the formation of the core pyranonaphthoquinone structure and the subsequent enzymatic modifications.

Formation of the Dehydronanaomycin D Core

The initial steps of the pathway are catalyzed by a type II polyketide synthase (PKS) complex, which iteratively condenses acetate units to form a linear polyketide chain.

-

Polyketide Chain Synthesis: The minimal PKS, comprising the ketosynthase subunits NnmL and NnmM (chain length factor), and the acyl carrier protein (ACP) NnmN, catalyzes the assembly of a 16-carbon polyketide chain from one acetyl-CoA starter unit and seven malonyl-CoA extender units.

-

Cyclization and Aromatization: The nascent polyketide chain is then subjected to a series of cyclization and aromatization reactions catalyzed by the aromatase/cyclase NnmK and the second ring cyclase NnmJ. These reactions establish the characteristic tricyclic ring system of the nanaomycins.

-

Oxidative Tailoring: The cyclized intermediate undergoes several oxidative modifications. The monooxygenases NnmO and NnmU are proposed to introduce hydroxyl groups at specific positions on the aromatic ring.

-

Reduction: The ketoreductase NnmI is responsible for the reduction of a keto group, leading to the formation of the key intermediate, dehydronanaomycin D.

Conversion of Dehydronanaomycin D to this compound

The final steps leading to this compound involve a series of enzymatic transformations of the dehydronanaomycin D core.

-

Formation of Nanaomycin D: Dehydronanaomycin D is converted to nanaomycin D, although the specific enzyme catalyzing this step has not been fully characterized.

-

Conversion of Nanaomycin D to Nanaomycin A: Nanaomycin D reductase, a flavoprotein containing FAD, catalyzes the reductive transformation of nanaomycin D to nanaomycin A in the presence of NADH under anaerobic conditions.[1] The reaction proceeds via a hydroquinone intermediate.[2]

-

Conversion of Nanaomycin A to this compound: Nanaomycin A monooxygenase catalyzes the epoxidation of nanaomycin A to form this compound.[3] This reaction requires NADH or NADPH and molecular oxygen, suggesting a monooxygenase-type mechanism.[3]

Enzymatic Reactions and Quantitative Data

The following table summarizes the available quantitative data for the enzymes involved in the later stages of nanaomycin biosynthesis. Data for the PKS and early tailoring enzymes are currently limited in the scientific literature.

Table 2: Quantitative Data for Nanaomycin Biosynthetic Enzymes

| Enzyme | Substrate | Product | Cofactor(s) | Km (μM) | Optimal pH | Optimal Temp. (°C) |

| Nanaomycin D Reductase | Nanaomycin D | Nanaomycin A | NADH | 250 | 5.0 | 37 |

| NADH | 62 | |||||

| Nanaomycin A Monooxygenase | Nanaomycin A | This compound | NADH/NADPH, O2 | N/A | N/A | N/A |

| Nanaomycin B Synthetase | This compound | Nanaomycin B | NADH/NADPH | N/A | N/A | N/A |

| N/A: Data not available in the cited literature. |

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of all enzymes in the nanaomycin pathway are not extensively published. However, based on the available literature, the following methodologies are representative of the approaches used.

General Cell-Free System for Nanaomycin Conversions

This protocol is adapted from the study of the conversions of nanaomycin A to E and E to B.[3]

-

Preparation of Cell-Free Extract:

-

Culture Streptomyces rosa var. notoensis in a suitable production medium.

-

Harvest the mycelia by centrifugation.

-

Wash the mycelia with a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

-

Resuspend the mycelia in the same buffer and disrupt by sonication or French press.

-

Centrifuge the lysate at high speed (e.g., 30,000 x g) to obtain a clear cell-free extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the cell-free extract, the substrate (nanaomycin A or E), and the required cofactors (NADH or NADPH).

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the product and analyze by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification and Assay of Nanaomycin D Reductase

This protocol is based on the purification and characterization of Nanaomycin D Reductase.[1]

-

Enzyme Purification:

-

Subject the cell-free extract to ammonium sulfate fractionation.

-

Perform sequential column chromatography using DEAE-cellulose, Sephadex G-100, and hydroxyapatite.

-

Monitor the enzyme activity at each step to track the purification.

-

Assess the purity of the final enzyme preparation by SDS-PAGE.

-

-

Enzyme Activity Assay:

-

The activity of Nanaomycin D reductase can be measured spectrophotometrically by monitoring the decrease in absorbance of NADH at 340 nm.

-

The reaction mixture should contain the purified enzyme, nanaomycin D, and NADH in a suitable buffer (e.g., 0.1 M citrate buffer, pH 5.0).

-

The reaction should be carried out under anaerobic conditions.

-

Kinetic parameters (Km and Vmax) can be determined by varying the concentrations of the substrates.

-

Visualizations

The following diagrams illustrate the this compound biosynthesis pathway and a general workflow for the characterization of biosynthetic enzymes.

Figure 1: The biosynthetic pathway of this compound.

Figure 2: General experimental workflow for enzyme characterization.

References

- 1. Partial In Vitro Reconstitution of an Orphan Polyketide Synthase Associated with Clinical Cases of Nocardiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of nanaomycin. III. Nanaomycin A formation from nanaomycin D by nanaomycin D reductase via a hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of nanaomycin: syntheses of this compound from nanaomycin A and of nanaomycin B from this compound in a cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antibiotic Mechanism of Nanaomycin E: A Technical Guide for Researchers

Abstract

Nanaomycin E, a member of the benzoisochromanequinone class of antibiotics, exhibits potent activity primarily against Gram-positive bacteria. This technical guide synthesizes the current understanding of its mechanism of action, drawing from direct evidence and studies on its closely related precursor, Nanaomycin A. The primary antibacterial activity of this compound is attributed to the inhibition of the bacterial respiratory chain, leading to the generation of cytotoxic reactive oxygen species (ROS). This document provides a detailed exploration of this mechanism, supported by available quantitative data, experimental methodologies, and visual representations of the key pathways involved. While this compound and its analogues have also been noted for their effects on eukaryotic systems, such as the inhibition of DNA methyltransferases, this guide focuses on the core mechanisms underlying its antibacterial properties.

Core Antibacterial Mechanism of Action

The primary mode of antibacterial action for the nanaomycin class, including this compound, is the disruption of crucial bioenergetic processes at the bacterial cell membrane. Evidence points to the inhibition of the electron transport chain as the central event.

Inhibition of the Bacterial Respiratory Chain

Studies on Nanaomycin A, from which this compound is an epoxy derivative, have demonstrated that its antibacterial effect stems from the inhibition of respiratory chain-linked NADH or flavin dehydrogenases[1]. These enzymes are critical components of the electron transport chain in bacteria, responsible for oxidizing NADH and transferring electrons to generate a proton motive force for ATP synthesis. By binding to and inhibiting these dehydrogenases, this compound effectively disrupts the flow of electrons.

This inhibition leads to a cascade of detrimental effects for the bacterial cell:

-

Depletion of Cellular Energy: The blockage of the electron transport chain severely curtails ATP production, starving the cell of the energy required for essential metabolic processes, including replication, transcription, and translation.

-

Reductive Stress: The accumulation of reduced NADH due to the inhibition of its oxidation can lead to a state of reductive stress within the cell, further unbalancing cellular homeostasis.

Generation of Reactive Oxygen Species (ROS)

A direct consequence of inhibiting the electron transport chain is the increased production of reactive oxygen species (ROS)[1]. When the normal flow of electrons is impeded, electrons can be prematurely transferred to molecular oxygen, resulting in the formation of superoxide radicals (O₂⁻). This initial ROS can then be converted into other highly reactive species, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).

These ROS inflict widespread damage to critical cellular components:

-

DNA Damage: Hydroxyl radicals, in particular, can cause single- and double-strand breaks in bacterial DNA, leading to mutations and cell death.

-

Protein Oxidation: ROS can oxidize amino acid residues in proteins, leading to conformational changes and loss of function.

-

Lipid Peroxidation: The bacterial cell membrane is susceptible to lipid peroxidation by ROS, which compromises its integrity and leads to leakage of cellular contents.

The combined effects of energy depletion and oxidative damage create an intracellular environment that is incompatible with bacterial survival.

Activity Spectrum and Efficacy

This compound demonstrates selective activity, primarily against Gram-positive bacteria[2]. This selectivity may be due to differences in cell wall structure and the accessibility of the target enzymes in the respiratory chain.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against various microorganisms. The data is derived from patent literature and presented here for comparative analysis.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus 209P | Gram-positive | 1.56 | [3] |

| Bacillus subtilis PCI 219 | Gram-positive | 0.78 | [3] |

| Sarcina lutea PCI 1001 | Gram-positive | 0.2 | [3] |

| Mycobacterium smegmatis ATCC607 | Gram-positive | 3.12 | [3] |

| Escherichia coli K-12 | Gram-negative | >100 | [3] |

| Pseudomonas aeruginosa | Gram-negative | >100 | [3] |

| Candida albicans | Fungus | 12.5 | [3] |

| Trichophyton asteroides | Fungus | 0.78 | [3] |

| Mycoplasma gallisepticum | Mycoplasma | 0.05 | [3] |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound's Antibacterial Action

Experimental Workflow for Determining the Mechanism of Action

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a suitable broth (e.g., Mueller-Hinton Broth).

-

Incubate at 37°C with agitation until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions in broth in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the antibiotic dilutions.

-

Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

-

Assay for Inhibition of Bacterial Respiratory Chain

This protocol measures the effect of this compound on oxygen consumption.

-

Bacterial Culture and Preparation:

-

Grow the test bacterium to mid-log phase in a suitable broth.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).

-

Resuspend the cells in the same buffer to a standardized optical density.

-

-

Oxygen Consumption Measurement:

-

Use a Clark-type oxygen electrode or a fluorescence-based oxygen sensor.

-

Add the bacterial suspension to the measurement chamber and allow it to equilibrate.

-

Initiate respiration by adding a substrate (e.g., glucose or NADH).

-

Record the basal rate of oxygen consumption.

-

Add this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC) and continue to monitor oxygen consumption.

-

A dose-dependent decrease in the rate of oxygen consumption indicates inhibition of the respiratory chain.

-

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes a fluorescent probe, such as CellROX™ Green, to detect intracellular ROS.

-

Bacterial Culture and Treatment:

-

Grow the test bacterium to early or mid-log phase.

-

Treat the bacterial cultures with this compound at sub-inhibitory and inhibitory concentrations for a defined period (e.g., 1-2 hours). Include an untreated control and a positive control (e.g., menadione, a known ROS inducer)[4].

-

-

Staining with Fluorescent Probe:

-

Add the ROS-sensitive fluorescent probe (e.g., CellROX™ Green) to each culture and incubate according to the manufacturer's instructions, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence of the bacterial suspension using a fluorometer, fluorescence microscope, or flow cytometer.

-

An increase in fluorescence intensity in the this compound-treated samples compared to the untreated control indicates the induction of intracellular ROS.

-

Conclusion

The antibacterial mechanism of this compound is primarily driven by the inhibition of the bacterial respiratory chain, a critical pathway for cellular energy production. This inhibition leads to a dual assault on the bacterial cell: energy depletion and the generation of cytotoxic reactive oxygen species. This multifaceted mode of action makes this compound a compelling subject for further research in the development of new antibiotics, particularly against Gram-positive pathogens. Future studies should focus on identifying the specific enzyme targets within the respiratory chain and further characterizing the spectrum of its antibacterial activity.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes [frontiersin.org]

An In-depth Technical Guide to Nanaomycin E: A Novel Regulator of the NLRP3 Inflammasome

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nanaomycin E is a quinone-based antibiotic that has emerged as a significant subject of interest in immunology and drug development due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and experimental evaluation of this compound. The primary focus is on its well-documented role as an inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. This document synthesizes the current scientific literature to provide researchers and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this compound.

Molecular Profile of this compound

This compound is a member of the nanaomycin class of antibiotics, which are produced by Streptomyces species. Its chemical structure is distinct, featuring an epoxy group that differentiates it from other nanaomycins.

| Property | Value | Source |

| Molecular Formula | C16H14O7 | [1][2] |

| Molecular Weight | 318.28 g/mol | [1][2] |

| Appearance | Orange Crystal | [3] |

| Primary Biological Activity | NLRP3 Inflammasome Inhibitor | [4][5] |

| Other Reported Activities | Activity against Gram-positive bacteria and fungi | [3] |

Mechanism of Action: Inhibition of the NLRP3 Inflammasome

Recent studies have elucidated that this compound exerts its anti-inflammatory effects by targeting the NLRP3 inflammasome signaling pathway.[4][5] The activation of the NLRP3 inflammasome is a critical event in the innate immune response, leading to the production of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of this pathway is associated with numerous inflammatory conditions.

This compound's mechanism of action is centered on the preservation of mitochondrial health.[4][5] By preventing mitochondrial dysfunction, it effectively suppresses the generation of mitochondrial reactive oxygen species (ROS), a key upstream signal for NLRP3 activation. This preventative action halts the downstream cascade of inflammasome assembly.

The key inhibitory steps are:

-

Prevention of Mitochondrial Dysfunction: this compound mitigates mitochondrial damage, which is a primary trigger for NLRP3 activation.[4][5]

-

Inhibition of ASC Oligomerization: By preventing the initial trigger, this compound inhibits the subsequent oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which forms a large protein complex known as the ASC speck.[4][5]

-

Suppression of Caspase-1 Cleavage: The inhibition of ASC speck formation prevents the recruitment and auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1.[4][5]

-

Reduction of Pro-inflammatory Cytokine Release: Consequently, the maturation and release of IL-1β and IL-18 are significantly reduced.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Dasatinib suppresses particulate-induced pyroptosis and acute lung inflammation [frontiersin.org]

- 3. Novel antibiotics effective against gram-positive and -negative multi-resistant bacteria with limited resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Determining the Cytotoxicity of Nanaomycin E

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for conducting a cytotoxicity assay for Nanaomycin E, a member of the nanaomycin class of antibiotics. The primary method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for assessing cell viability.[1] While specific cytotoxic data for this compound is limited, this protocol provides a robust framework for its evaluation. Data for related compounds, Nanaomycin A and K, are included for comparative purposes.

Principle of the MTT Assay

The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[1] This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting intracellular formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[1]

Data Presentation: Cytotoxicity of Nanaomycin Analogs

Due to the limited availability of specific IC50 values for this compound, the following table summarizes the reported cytotoxic activities of the related compounds Nanaomycin A and Nanaomycin K on various cancer cell lines. This data can serve as a preliminary reference for designing dose-response experiments for this compound.

| Compound | Cell Line | Cell Type | IC50 Value | Reference |

| Nanaomycin A | HCT116 | Human Colon Carcinoma | 400 nM | [2] |

| Nanaomycin A | A549 | Human Lung Carcinoma | 4100 nM | [2] |

| Nanaomycin A | HL60 | Human Promyelocytic Leukemia | 800 nM | [2] |

| Nanaomycin K | KK47 | Human Bladder Cancer | Significant inhibition at 5 µg/mL and 50 µg/mL | [3] |

| Nanaomycin K | T24 | Human Bladder Cancer | Significant inhibition at 5 µg/mL and 50 µg/mL | [3] |

| Nanaomycin K | ACHN | Human Renal Cell Carcinoma | Significant inhibition | [4] |

| Nanaomycin K | Caki-1 | Human Renal Cell Carcinoma | Significant inhibition | [4] |

| Nanaomycin K | Renca | Murine Renal Cell Carcinoma | Significant inhibition | [4] |

Experimental Protocols

Materials

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Selected cancer cell line(s)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

-

Humidified incubator at 37°C with 5% CO2

Experimental Workflow: MTT Assay

The following diagram outlines the key steps for performing the MTT cytotoxicity assay.

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Step-by-Step Protocol

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Dilute the cells in a complete culture medium to a final concentration that will result in 50-80% confluency after the desired incubation period. A typical seeding density is 5,000-10,000 cells per well in a 96-well plate.

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve a range of desired concentrations. It is advisable to perform a wide range of concentrations in the initial experiment to determine the approximate IC50.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

-

Include control wells:

-

Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound.

-

Untreated Control: Cells in a fresh medium without any treatment.

-

Blank: Medium only (no cells) to serve as a background control.

-

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[5]

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

-

Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, from the dose-response curve. This can be done using non-linear regression analysis with software such as GraphPad Prism.

-

Potential Signaling Pathways

While the specific signaling pathways affected by this compound are not fully elucidated, research on related compounds provides some insights. Nanaomycin A is a known inhibitor of DNA methyltransferase 3B (DNMT3B).[2] Nanaomycin K has been shown to inhibit the MAPK signaling pathway (specifically JNK and p38) and the epithelial-mesenchymal transition (EMT) pathway.[3] Furthermore, a study on this compound demonstrated its ability to inhibit the NLRP3 inflammasome by preventing mitochondrial dysfunction.[6]

The following diagram illustrates a potential signaling pathway that could be investigated for this compound, based on the known mechanisms of its analogs and its own observed effects.

Caption: Potential signaling pathways affected by this compound based on its known activities and those of its analogs.

Disclaimer: This document provides a general protocol and should be adapted based on the specific cell line and experimental conditions. It is crucial to perform preliminary experiments to optimize parameters such as cell seeding density and incubation times. The information on signaling pathways is based on current research and may be subject to change as more data becomes available.

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. researchgate.net [researchgate.net]

- 3. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nanaomycin K Inhibited Cell Proliferation and Epithelial–Mesenchymal Transition in Renal Cell Carcinoma [jstage.jst.go.jp]

- 5. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]

- 6. This compound inhibits NLRP3 inflammasome activation by preventing mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Nanaomycin E

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Nanaomycin E against Gram-positive bacteria using the broth microdilution method. This protocol is based on the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure accuracy and reproducibility.

Introduction

This compound is an antibiotic known for its activity against Gram-positive bacteria and fungi.[1] Accurate determination of its MIC is a critical step in preclinical drug development, providing essential data on its potency and spectrum of activity. The broth microdilution method is a widely accepted and standardized technique for quantitative antimicrobial susceptibility testing.[2]

Physicochemical Properties of this compound

A patent for this compound specifies the following solubility properties:

-

Soluble in: Methanol, ethanol, ethyl acetate, butyl acetate.

-

Insoluble in: n-hexane, petroleum ether.

This information is crucial for the preparation of a stock solution for the MIC assay.

Experimental Protocol: Broth Microdilution Method for this compound MIC Determination

This protocol is adapted from the CLSI M07 guidelines, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[3][4][5]

1. Materials

-

This compound

-

Methanol or Ethanol (for stock solution)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Bacillus subtilis)

-

Sterile 96-well microtiter plates

-

Sterile reagent reservoirs

-

Multichannel and single-channel pipettes

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or McFarland standards for inoculum standardization

-

Sterile saline or phosphate-buffered saline (PBS)

2. Preparation of this compound Stock Solution

-

Accurately weigh a sufficient amount of this compound powder.

-

Dissolve the powder in 100% methanol or ethanol to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

-

Store the stock solution in a sterile, tightly sealed container at -20°C or below. Note: The long-term stability of this compound in solution has not been extensively documented. It is recommended to prepare fresh stock solutions for each experiment or to perform a stability study if the solution is to be stored for an extended period.

3. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing 4-5 mL of sterile saline or CAMHB.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL for Staphylococcus aureus.

-

Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.

4. Two-Fold Serial Dilution of this compound in a 96-Well Plate

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

-

Prepare an intermediate dilution of the this compound stock solution in CAMHB. The concentration of this intermediate solution should be twice the highest concentration to be tested.

-

Add 200 µL of the intermediate this compound dilution to well 1.

-

Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix by pipetting up and down several times.

-

Continue this two-fold serial dilution process from well 2 to well 10.

-

After mixing in well 10, discard 100 µL.

-

Well 11 will serve as the growth control (no antibiotic).

-

Well 12 will serve as the sterility control (no bacteria).

5. Inoculation and Incubation

-

Add 10 µL of the standardized bacterial inoculum (prepared in step 3.5) to wells 1 through 11. This will result in a final volume of 110 µL per well and the desired final bacterial concentration. Do not inoculate well 12.

-

Seal the plate with a breathable film or place it in a container with a loose-fitting lid to prevent evaporation.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpreting the MIC

-

After incubation, visually inspect the plate for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.

-

The MIC is recorded as the concentration of this compound in the first well that shows no visible growth.

Data Presentation

The results of the MIC testing should be summarized in a clear and structured table.

| Test Organism | This compound MIC (µg/mL) | Quality Control Strain | QC Strain MIC (µg/mL) |

| Staphylococcus aureus | [Insert Value] | S. aureus ATCC® 29213™ | [Insert Value] |

| Bacillus subtilis | [Insert Value] | ||

| [Other Gram-positive] | [Insert Value] |

Note: As there are no established quality control ranges for this compound, the QC strain results serve to ensure the overall validity and reproducibility of the assay.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for this compound MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration of this compound.

Logical Relationship of MIC Determination Components

Caption: Key components influencing the final MIC value.

References

Application Notes and Protocols for Nanaomycin E in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanaomycin E is a member of the nanaomycin class of antibiotics, which are naturally occurring quinone compounds produced by Streptomyces species. While research on this compound is not as extensive as on other analogues like Nanaomycin A and K, the existing body of literature on the nanaomycin family suggests potent anti-cancer properties. These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and modulate key signaling pathways involved in tumorigenesis.[1][2][3][4] This document provides an overview of the potential applications of this compound in cancer cell culture studies, along with detailed protocols for its use.

Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The quantitative data, mechanisms of action, and signaling pathways described herein are primarily based on studies of the closely related and well-researched Nanaomycin A and Nanaomycin K. It is recommended that researchers perform dose-response studies to determine the optimal concentration of this compound for their specific cell lines and experimental conditions.

Mechanism of Action

The anti-cancer effects of nanaomycins are attributed to their ability to interfere with fundamental cellular processes. Based on studies of its analogues, this compound is likely to exert its effects through one or more of the following mechanisms:

-

Inhibition of DNA Methyltransferase 3B (DNMT3B): Nanaomycin A is a known selective inhibitor of DNMT3B.[3][5] This enzyme is crucial for de novo DNA methylation, an epigenetic modification that can silence tumor suppressor genes in cancer cells. Inhibition of DNMT3B by this compound could lead to the re-expression of these silenced genes, thereby inhibiting tumor growth.[3][4][5]

-

Induction of Apoptosis: Nanaomycin K has been shown to induce apoptosis in various cancer cell lines, including bladder and renal cancer.[1][2][6] This is often mediated through the activation of caspase cascades, key executioners of apoptosis.[2]

-

Inhibition of the Epithelial-Mesenchymal Transition (EMT): EMT is a process by which cancer cells gain migratory and invasive properties. Nanaomycin K has been demonstrated to inhibit EMT, which is associated with a decrease in the expression of mesenchymal markers (e.g., N-cadherin, Vimentin) and an increase in epithelial markers (e.g., E-cadherin).[1][6]

-

Modulation of MAPK Signaling Pathways: Nanaomycin K has been observed to suppress the phosphorylation of p38 and JNK, components of the MAPK signaling pathway that are involved in cell proliferation and survival.[1]

Quantitative Data

The following table summarizes the 50% inhibitory concentration (IC50) values for Nanaomycin A in various human cancer cell lines. These values can serve as a starting point for determining the effective concentration range for this compound in similar cell types.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | 0.4 |

| A549 | Lung Carcinoma | 4.1 |

| HL60 | Promyelocytic Leukemia | 0.8 |

Data is for Nanaomycin A as reported in a study on its DNMT3B inhibitory activity.[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well.

-

Mix gently on an orbital shaker to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound for the chosen duration.

-

-

Cell Harvesting:

-

Harvest the cells by trypsinization.

-

Collect the cells, including any floating cells from the supernatant, by centrifugation.

-

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the cells by flow cytometry within one hour of staining.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis.

-

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis for Signaling Proteins

This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-DNMT3B, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis:

-

Seed and treat cells with this compound as described previously.

-

Wash the cells with cold PBS and lyse them in RIPA buffer.

-

Collect the lysate and centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

-

Visualizations

Caption: Proposed mechanism of this compound via DNMT3B inhibition.

Caption: General workflow for in vitro studies of this compound.

References

- 1. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. Nanaomycin K Inhibited Cell Proliferation and Epithelial–Mesenchymal Transition in Renal Cell Carcinoma [jstage.jst.go.jp]

Application of Nanaomycin E in the Study of Mitochondrial Dysfunction

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Nanaomycin E is a quinone-based antibiotic and an epoxy derivative of Nanaomycin A.[1] Recent studies have highlighted its potential as a valuable tool for investigating mitochondrial dysfunction, particularly in the context of inflammation. Unlike its analog Nanaomycin A, which is known to inhibit DNA methyltransferase 3B (DNMT3B), this compound exhibits a distinct mechanism of action centered on the preservation of mitochondrial integrity with low cytotoxicity.[1] This makes it a promising lead compound for the development of anti-inflammatory agents that target mitochondrial dysfunction-mediated pathologies.[1]

Mechanism of Action

This compound's primary application in the study of mitochondrial dysfunction stems from its ability to prevent mitochondrial damage and reduce the production of mitochondrial reactive oxygen species (mROS).[1] Dysfunctional mitochondria are a significant source of cellular stress and are known to trigger inflammatory signaling pathways.[1] Specifically, the accumulation of mROS can lead to the activation of the NLRP3 (Nod-like receptor family pyrin domain-containing 3) inflammasome, a multiprotein complex that plays a crucial role in the innate immune response.[1]

The activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, driving an inflammatory response.[1]

This compound intervenes in this pathway by mitigating the initial mitochondrial dysfunction. By reducing mROS production, it prevents a key upstream event required for NLRP3 inflammasome activation.[1] This inhibitory effect has been observed in macrophages, where this compound was shown to suppress the release of IL-1β and IL-18.[1]

Applications in Research

The unique properties of this compound make it a valuable tool for a variety of research applications:

-

Investigating the Role of Mitochondrial Dysfunction in Inflammation: this compound can be used to dissect the specific contribution of mitochondrial-derived ROS to the activation of the NLRP3 inflammasome in various inflammatory disease models.

-

Screening for Novel Anti-inflammatory Compounds: As a compound with a defined mechanism of action, this compound can serve as a positive control or benchmark in screens for new drugs targeting mitochondrial dysfunction-associated inflammation.

-

Studying the Regulation of NLRP3 Inflammasome Activation: Researchers can use this compound to explore the upstream signaling events that link mitochondrial homeostasis to inflammasome assembly and activation.

-

Drug Development for Inflammatory Diseases: The efficacy of this compound in preclinical models, such as imiquimod-induced psoriasis-like skin inflammation, suggests its potential as a therapeutic candidate for NLRP3-mediated inflammatory diseases.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key indicators of mitochondrial function and inflammation, as reported in the literature.

Table 1: Effect of this compound on Mitochondrial ROS Production

| Cell Type | Treatment | This compound Concentration | % Reduction in Mitochondrial ROS | Reference |

| Bone marrow-derived macrophages (BMDMs) | Imiquimod-induced | 10 µM | Significant reduction (qualitative) | [1] |

Table 2: Effect of this compound on NLRP3 Inflammasome Activation

| Cell Type | Inflammasome Activator | This compound Concentration | Measured Parameter | % Inhibition | Reference |

| Bone marrow-derived macrophages (BMDMs) | Imiquimod | 10 µM | IL-1β secretion | ~75% | [1] |

| Bone marrow-derived macrophages (BMDMs) | Imiquimod | 10 µM | IL-18 secretion | ~80% | [1] |

| Bone marrow-derived macrophages (BMDMs) | Imiquimod | 10 µM | Caspase-1 cleavage | Significant inhibition (qualitative) | [1] |

Experimental Protocols

Protocol 1: Measurement of Mitochondrial ROS Production using MitoSOX Red

This protocol is adapted from studies investigating the effect of this compound on mitochondrial superoxide production.[1]

Materials:

-

Bone marrow-derived macrophages (BMDMs) or other relevant cell line

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Imiquimod or other desired mitochondrial stressor

-

MitoSOX Red mitochondrial superoxide indicator (Thermo Fisher Scientific)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed BMDMs in a suitable culture plate (e.g., 24-well plate for microscopy or 6-well plate for flow cytometry) and allow them to adhere overnight.

-

Priming (Optional but Recommended for Inflammasome Studies): Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

-

This compound Pre-treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) for 1 hour.

-

Induction of Mitochondrial Stress: Add the mitochondrial stressor (e.g., Imiquimod, 100 µg/mL) to the wells and incubate for the desired time (e.g., 6 hours).

-

MitoSOX Red Staining:

-

Prepare a 5 µM working solution of MitoSOX Red in warm HBSS.

-

Remove the culture medium from the cells and wash once with warm HBSS.

-

Add the MitoSOX Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.

-

-

Washing: Wash the cells three times with warm HBSS.

-

Analysis:

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope with the appropriate filter set for rhodamine (excitation/emission ~510/580 nm).

-

Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation buffer, resuspend in HBSS, and analyze on a flow cytometer using the PE channel.

-

Protocol 2: Assessment of NLRP3 Inflammasome Activation by ELISA

This protocol measures the secretion of IL-1β as a downstream indicator of NLRP3 inflammasome activation.

Materials:

-

Bone marrow-derived macrophages (BMDMs)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS)

-

Imiquimod or other NLRP3 activator

-

ELISA kit for mouse IL-1β (e.g., R&D Systems or BioLegend)

-

96-well plate for cell culture

Procedure:

-

Cell Seeding: Seed BMDMs in a 96-well plate at a suitable density and allow them to adhere.

-

Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

-

This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1 hour.

-

Inflammasome Activation: Add the NLRP3 activator (e.g., Imiquimod, 100 µg/mL) to the wells and incubate for 6-24 hours.

-

Supernatant Collection: Carefully collect the cell culture supernatants from each well.

-

ELISA: Perform the IL-1β ELISA according to the manufacturer's instructions.

-

Data Analysis: Calculate the concentration of IL-1β in each sample based on the standard curve. Compare the levels of IL-1β in this compound-treated samples to the vehicle-treated control.

Visualizations

Caption: Mechanism of this compound in preventing inflammation.

Caption: Experimental workflow for studying this compound.

References

Application Notes and Protocols for the Isolation and Purification of Nanaomycin E from Streptomyces rosa var. notoensis Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanaomycin E is a member of the nanaomycin family of antibiotics, a group of pyranonaphthoquinone compounds produced by the actinomycete Streptomyces rosa var. notoensis (also referred to as Streptomyces rosa subsp. notoensis).[1][2] As an epoxy derivative of Nanaomycin A, this compound has garnered interest for its potential therapeutic applications. This document provides detailed protocols for the cultivation of S. rosa var. notoensis, followed by the isolation and purification of this compound from the culture broth. The methodologies described herein are compiled from established research and patents to guide researchers in obtaining this valuable secondary metabolite.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its successful isolation and purification. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₇ | PubChem CID: 175109 |

| Molecular Weight | 318.28 g/mol | PubChem CID: 175109 |

| Appearance | Crystalline solid | US Patent 4,296,040 |

| Solubility | Soluble in ethyl acetate, chloroform, methanol | US Patent 4,296,040 |

Experimental Protocols

I. Fermentation of Streptomyces rosa var. notoensis for this compound Production

This protocol details the two-stage fermentation process for the production of this compound.

A. Media Preparation

-

Seed Culture Medium:

-

Glucose: 20 g/L

-

Soluble Vegetable Protein: 10 g/L

-

Yeast Extract: 5 g/L

-

Calcium Carbonate: 2 g/L

-

Adjust pH to 7.0 before sterilization.

-

-

Production Medium:

-

Glucose: 20 g/L

-

Meat Extract: 10 g/L

-

Sodium Chloride: 5 g/L

-

Calcium Carbonate: 3 g/L

-

Adjust pH to 5.0 before sterilization.[2]

-

B. Fermentation Procedure

-

Seed Culture: Inoculate a loopful of S. rosa var. notoensis from a slant culture into a 500 mL flask containing 100 mL of the seed culture medium. Incubate at 28°C for 48 hours on a rotary shaker at 200 rpm.

-

Production Culture: Transfer the seed culture (5% v/v) into a 30 L jar fermentor containing 18 L of the production medium.

-

Incubation: Conduct the fermentation at 36°C for 2 days with aeration (20 L/min) and agitation (350 rpm).[2]

II. Extraction of this compound from Culture Broth

This protocol describes the solvent extraction process to isolate the crude this compound from the fermentation broth.

-

Acidification: After fermentation, adjust the pH of the culture broth to 2.0 using concentrated sulfuric acid.

-

Solvent Extraction:

-

Add an equal volume of ethyl acetate to the acidified broth.

-

Stir the mixture vigorously for 30 minutes.

-

Separate the ethyl acetate layer containing the nanaomycins.

-

Repeat the extraction process twice to maximize the yield.

-

-

Concentration: Combine the ethyl acetate extracts and concentrate to dryness under reduced pressure using a rotary evaporator. The resulting residue contains a mixture of nanaomycins.[2]

III. Purification of this compound

This section outlines the chromatographic techniques for the purification of this compound from the crude extract.

A. Silica Gel Column Chromatography

-

Column Preparation: Prepare a silica gel (70-230 mesh) column in a suitable glass column, packed using a slurry of silica gel in chloroform.

-

Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and load it onto the prepared silica gel column.

-

Elution: Elute the column with a stepwise gradient of chloroform and methanol. A common starting point is 100% chloroform, gradually increasing the polarity by adding methanol.

-

Fraction Collection: Collect fractions and monitor the presence of this compound using thin-layer chromatography (TLC) with a chloroform-methanol solvent system.

-

Pooling and Concentration: Combine the fractions containing pure this compound and concentrate under reduced pressure.[2]

B. Crystallization (Final Purification)

-

Dissolve the partially purified this compound from the column chromatography step in a small volume of chloroform.

-

Allow the solution to stand at room temperature.

-

This compound will crystallize out of the solution.

-

Collect the crystals by filtration and dry them under vacuum.[2]

C. Alternative: Preparative Thin-Layer Chromatography (Prep-TLC)

For smaller scale purification, preparative TLC can be employed.

-

Plate Preparation: Use a silica gel G F254 preparative TLC plate.

-

Sample Application: Apply the concentrated fractions containing this compound as a band onto the TLC plate.

-

Development: Develop the plate in a chromatography chamber using a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v).

-

Visualization: Visualize the separated bands under UV light (254 nm).

-

Scraping and Elution: Scrape the band corresponding to this compound from the plate and elute the compound from the silica gel using methanol or ethyl acetate.

-

Concentration: Filter the silica gel and concentrate the eluate to obtain pure this compound.

Quantitative Data

The following table summarizes the yield of this compound as reported in the literature.

| Fermentation Volume (L) | Crude Extract (g) | Purified this compound (mg) | Reference |

| 20 | Not Specified | 500 | US Patent 4,296,040 |

Visualizations

Experimental Workflow for this compound Isolation and Purification

References

Application Notes and Protocols for Inducing and Studying Apoptosis with Nanaomycin Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for inducing and studying apoptosis using Nanaomycin A and Nanaomycin K. Detailed protocols for key experimental assays are included to facilitate the practical application of these compounds in a laboratory setting.

Introduction to Nanaomycin Compounds and Apoptosis

Nanaomycins are a class of quinone antibiotics derived from Streptomyces species. Two prominent members of this family, Nanaomycin A and Nanaomycin K, have garnered interest in cancer research for their ability to induce apoptosis, or programmed cell death, in various cancer cell lines. Their distinct mechanisms of action offer different avenues for investigating and potentially targeting apoptotic pathways in cancer therapy.

Nanaomycin A primarily acts as a selective inhibitor of DNA methyltransferase 3B (DNMT3B).[1][2] This inhibition leads to the demethylation of genomic DNA, which can result in the re-expression of silenced tumor suppressor genes.[1][2] The reactivation of these genes can, in turn, trigger apoptotic pathways. Interestingly, in some cancer cell lines, the mode of cell death induced by Nanaomycin A may be caspase-independent.

Nanaomycin K has been shown to induce apoptosis through the canonical caspase-dependent pathway.[3][4] Its mechanism involves the upregulation of key initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.[3] This compound has demonstrated pro-apoptotic effects in renal, bladder, and prostate cancer cell models.[3][4][5]

Data Presentation: Efficacy of Nanaomycin Compounds in Cancer Cell Lines

The following tables summarize the quantitative data on the anti-proliferative and pro-apoptotic effects of Nanaomycin A and Nanaomycin K in various cancer cell lines.

Table 1: Anti-proliferative Activity of Nanaomycin A

| Cell Line | Cancer Type | IC50 Value (nM) | Incubation Time (hours) |

| HCT116 | Colorectal Carcinoma | 400 | 72 |

| A549 | Lung Carcinoma | 4100 | 72 |

| HL60 | Promyelocytic Leukemia | 800 | 72 |

Data sourced from Kuck D, et al. Mol Cancer Ther. 2010.

Table 2: Apoptosis Induction by Nanaomycin K

| Cell Line | Cancer Type | Concentration (µg/mL) | Incubation Time (hours) | Apoptosis Detection Method | Key Findings |

| ACHN | Renal Cell Carcinoma | 25 | 24 | Annexin V/PI Flow Cytometry | Significant increase in early and late apoptotic cell populations in the presence of TGF-β.[3][4] |

| KK47 | Non-muscle-invasive Bladder Cancer | 5 and 50 | 48 | Annexin V/PI Flow Cytometry | Significant induction of late apoptosis at both concentrations in the presence of TGF-β.[6] |

| T24 | Muscle-invasive Bladder Cancer | 5 and 50 | 48 | Annexin V/PI Flow Cytometry | Significant induction of late apoptosis at both concentrations in the presence of TGF-β.[6] |

| TRAMP-C2 | Prostate Cancer | Not specified | Not specified | Immunohistochemistry | Increased expression of cleaved Caspase-3 in vivo.[7] |

Signaling Pathways

The signaling pathways for Nanaomycin A and Nanaomycin K-induced apoptosis are distinct.

Nanaomycin A: DNMT3B Inhibition and Potential Caspase-Independent Apoptosis